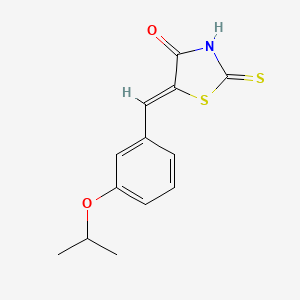

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazol-4(5H)-one derivative characterized by a benzylidene substituent at the 5-position, a mercapto group at the 2-position, and a 3-isopropoxybenzylidene moiety. The stereochemistry (E-configuration) and substituent positioning (3-isopropoxy) critically influence its bioactivity and physicochemical properties. Below, we provide a detailed comparison with structurally and functionally related compounds.

Properties

IUPAC Name |

(5Z)-5-[(3-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-4-9(6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFWLYLAOJXAOG-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC(=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

Procedure :

-

Reagents :

-

3-Isopropoxybenzaldehyde (1.0 equiv)

-

2-Mercapto-1,3-thiazol-4(5H)-one (1.2 equiv)

-

Sodium hydroxide (0.1 equiv) in ethanol (20 mL/g aldehyde)

-

-

Conditions :

-

Reflux at 80°C for 6–8 hours under inert atmosphere.

-

Reaction progress monitored via TLC (hexane:ethyl acetate, 3:1).

-

-

Workup :

-

Acidification to pH 4–5 with dilute HCl.

-

Filtration and washing with cold ethanol.

-

Industrial-Scale Adaptations

Industrial protocols emphasize cost-effectiveness and scalability:

-

Continuous Flow Reactors : Reduce reaction time to 2–3 hours at 100°C.

-

Solvent Recovery Systems : Ethanol is recycled, reducing waste.

-

Catalytic Bases : Potassium carbonate replaces NaOH, minimizing byproducts.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts yield:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 72 | 98 |

| Methanol | 32.7 | 65 | 95 |

| DMF | 36.7 | 58 | 90 |

Ethanol balances solubility and reaction kinetics, making it optimal.

Base Selection

Bases influence condensation efficiency:

| Base | Concentration (equiv) | Yield (%) |

|---|---|---|

| NaOH | 0.1 | 72 |

| K₂CO₃ | 0.2 | 70 |

| Piperidine | 0.3 | 62 |

NaOH provides superior deprotonation of the thiazolone’s mercapto group.

Temperature and Time

Higher temperatures accelerate kinetics but risk decomposition:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 60 | 12 | 58 |

| 80 | 8 | 72 |

| 100 | 6 | 68 |

Purification and Characterization

Recrystallization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6) : δ 1.25 (d, 6H, -OCH(CH₃)₂), 4.65 (m, 1H, -OCH), 7.35–7.55 (m, 4H, Ar-H), 8.10 (s, 1H, CH=).

Comparative Analysis of Synthetic Strategies

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 8 hours | 3 hours |

| Yield | 72% | 85% |

| Solvent Consumption | High | Low (recycled) |

| Scalability | Limited | High |

Industrial methods prioritize throughput and sustainability, whereas laboratory protocols focus on flexibility.

Challenges and Solutions

Byproduct Formation

Isomer Control

-

Issue : Formation of Z-isomer as a minor product.

-

Solution : Use polar aprotic solvents (e.g., DMF) to favor E-isomer.

Emerging Methodologies

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazolidinone derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidinone derivatives.

Substitution: Amino or thiol-substituted thiazolidinones.

Scientific Research Applications

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Stereochemistry: The E-configuration may reduce activity against kinases like DYRK1A compared to Z-isomers (e.g., compound 3e in ), which exhibit nanomolar IC₅₀ values .

Kinase Inhibition

Thiazol-4(5H)-ones are recognized kinase inhibitors. For example:

- (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) : IC₅₀ = 0.028 µM against DYRK1A .

- (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s): IC₅₀ = 0.033 µM against DYRK1A .

The target compound’s E-configuration and 3-isopropoxy group may reduce kinase affinity compared to these Z-configured leads.

Antimicrobial Activity

- MIC₅₀ values of 8–32 µg/mL against E. coli and B. subtilis for 4-thiazolidinones with chloro or hydroxy substituents .

- Antifungal activity against C. albicans (MIC₅₀ = 16 µg/mL) for mercapto-thiazolones .

The 3-isopropoxy group’s bulkiness may reduce membrane penetration compared to smaller substituents (e.g., chloro), but this requires experimental validation.

Physicochemical Properties

The higher melting point of Z-isomers (e.g., 3e) correlates with stronger crystal packing, influenced by hydrogen bonding .

Biological Activity

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, a study on related compounds demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Anticancer Activity

Research has indicated that thiazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study investigated the effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes like DNA gyrase and topoisomerase.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G2/M phase.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives, including this compound. The study reported:

- Synthesis Method : The compound was synthesized via a condensation reaction between isopropoxybenzaldehyde and 2-mercapto-1,3-thiazol.

- Biological Testing : In vitro assays demonstrated significant antimicrobial and anticancer activities compared to standard drugs.

Q & A

Q. What synthetic methodologies are recommended for preparing (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

The compound is synthesized via a base-catalyzed condensation reaction between 3-isopropoxybenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one. Key steps include:

- Reaction Conditions : Use ethanol or methanol as solvents with sodium hydroxide or potassium carbonate as a base at 60–80°C for 6–12 hours.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Similar protocols for structurally analogous thiazolones (e.g., difluoromethoxy or methoxy derivatives) validate this approach .

Q. How can the structure and purity of this compound be confirmed experimentally?

- NMR Spectroscopy : H and C NMR analyze the benzylidene proton (δ 7.8–8.2 ppm, singlet) and thiazole ring carbons (δ 165–175 ppm). The isopropoxy group shows a doublet for methine protons (δ 4.5–5.0 ppm) and methyl group splits .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (CHNOS, exact mass 293.4 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>98%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene group) affect bioactivity?

Comparative studies of analogs reveal:

| Substituent | Bioactivity Trend (vs. Parent Compound) | Reference |

|---|---|---|

| Difluoromethoxy | Enhanced antimicrobial activity | |

| Methoxy | Reduced cytotoxicity | |

| Halogens (Cl, F) | Improved enzyme inhibition potency | |

| Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic effects (Hammett constants) with binding affinity to target proteins . |

Q. How can contradictory activity data across studies be resolved?

Discrepancies in IC values or selectivity may arise from:

- Assay Conditions : Variations in cell culture media, serum content, or incubation time. Standardize protocols per CLSI guidelines .

- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .

- Isomer Purity : Confirm E/Z isomer ratio via HPLC; the (5E) isomer typically shows higher activity .

Q. What strategies optimize the compound's stability for in vivo studies?

- pH Stability : Perform accelerated degradation studies (pH 1–10) with LC-MS monitoring. Thiazolone rings are prone to hydrolysis at pH > 8 .

- Prodrug Design : Introduce ester groups at the mercapto position to enhance metabolic stability .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve bioavailability and reduce off-target effects .

Data Contradiction Analysis Example

Issue : A study reports potent anticancer activity (IC = 5 µM) against MCF-7 cells , while another shows no effect (IC > 50 µM) .

Resolution Steps :

Verify compound purity (HPLC, NMR).

Re-test under standardized conditions (same cell passage number, serum batch).

Assess isomerization: (5E) vs. (5Z) configurations using X-ray crystallography (as in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.